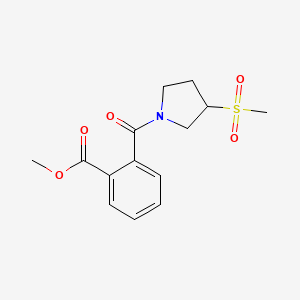![molecular formula C19H20ClNO4S B6428975 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one CAS No. 1706192-24-6](/img/structure/B6428975.png)
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Chlorobenzenesulfonyl)pyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one (hereafter referred to as CMPE) is a synthetic compound that has recently gained attention in the fields of scientific research and laboratory experiments. CMPE is a relatively new compound that has been studied for its potential applications in a variety of areas, including biochemical and physiological effects, synthesis methods, and mechanisms of action.
科学研究应用
CMPE has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. For example, CMPE has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the brain. CMPE has also been studied as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPPIV), which is responsible for breaking down the hormone glucagon-like peptide-1 (GLP-1). In addition, CMPE has been studied as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down the endocannabinoid anandamide.
作用机制
CMPE has been studied for its potential mechanisms of action. It is believed that CMPE binds to the active sites of the enzymes AChE, DPPIV, and FAAH, thus inhibiting their activity. In addition, it is believed that CMPE may act as an agonist of the receptor GPR55, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
CMPE has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes AChE, DPPIV, and FAAH, which may lead to an increase in the levels of acetylcholine, GLP-1, and anandamide, respectively. In addition, CMPE has been shown to act as an agonist of the GPR55 receptor, which may lead to an increase in the levels of anti-inflammatory and analgesic compounds in the body.
实验室实验的优点和局限性
CMPE has been studied for its potential advantages and limitations for lab experiments. One advantage of CMPE is that it is relatively easy to synthesize in a two-step process. In addition, CMPE has been shown to be a potent inhibitor of the enzymes AChE, DPPIV, and FAAH, which may make it useful for studying the effects of these enzymes in laboratory experiments. One limitation of CMPE is that it is relatively unstable and may degrade over time.
未来方向
There are a number of potential future directions for CMPE. One potential direction is to further study its potential mechanisms of action and biochemical and physiological effects. In addition, CMPE could be studied for its potential applications in drug discovery and development, as it has been shown to be a potent inhibitor of the enzymes AChE, DPPIV, and FAAH. Finally, further research could be done to improve the stability of CMPE, as it is relatively unstable and may degrade over time.
合成方法
CMPE can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-pyrrolidine in the presence of a base, such as pyridine, to form the intermediate compound 4-chlorobenzenesulfonylpyrrolidine. This intermediate compound is then reacted with 2-methylphenoxyethan-1-one in the presence of a base, such as sodium hydroxide, to form CMPE.
属性
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-14-4-2-3-5-18(14)25-13-19(22)21-11-10-17(12-21)26(23,24)16-8-6-15(20)7-9-16/h2-9,17H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHNTLVMSBFHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B6428893.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6428901.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6428904.png)
![3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B6428906.png)
![4-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B6428915.png)
![2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428916.png)

![2,3,4-trifluoro-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6428941.png)
![methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428955.png)
![3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428960.png)

![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)
